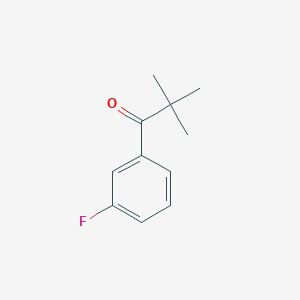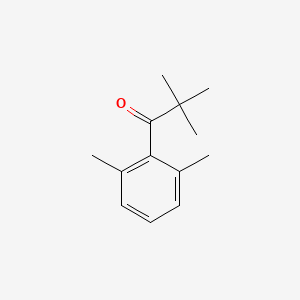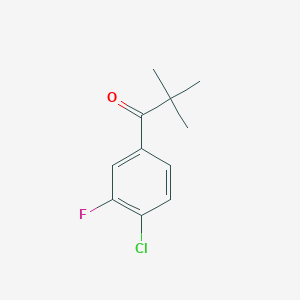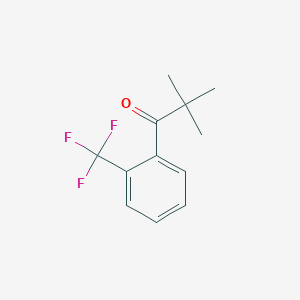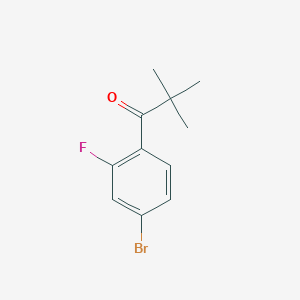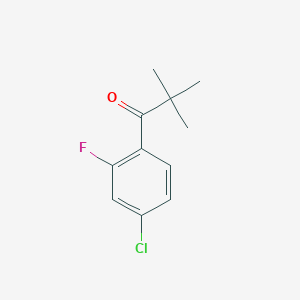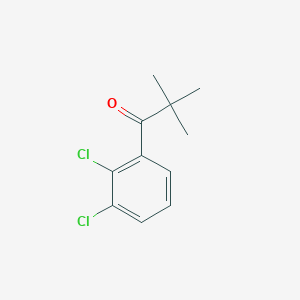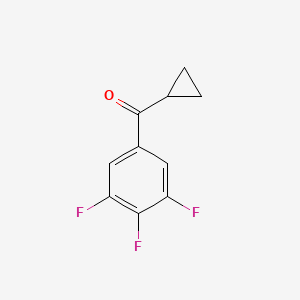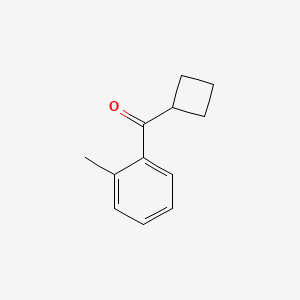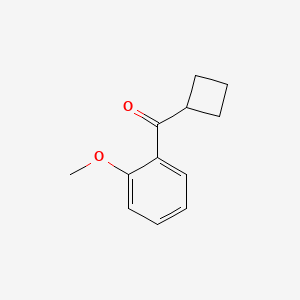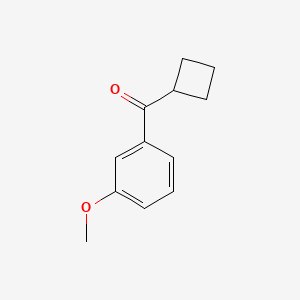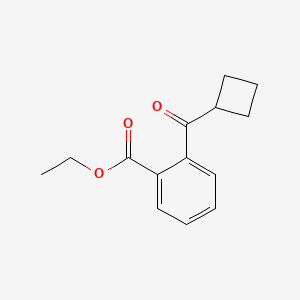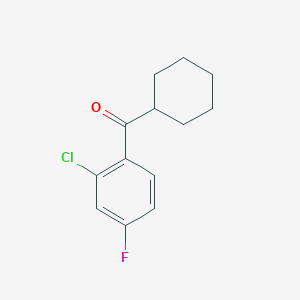
2-Chloro-4-fluorophenyl cyclohexyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluorophenyl cyclohexyl ketone is a chemical compound with the molecular formula C13H14ClFO . It is used in organic chemistry as a building block .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-fluorophenyl cyclohexyl ketone consists of a cyclohexyl group (a six-membered carbon ring) attached to a ketone group (a carbon double-bonded to an oxygen). This is further connected to a phenyl group (a six-membered carbon ring) which is substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position .Physical And Chemical Properties Analysis
2-Chloro-4-fluorophenyl cyclohexyl ketone has a molecular weight of 240.7 g/mol . Other physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis of Ketamine Derivatives : Research by Moghimi et al. (2014) focused on developing ketamine derivatives, specifically fluoroderivatives, for potential advantages in effective dosage and recovery time in preliminary animal tests. They synthesized 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, a novel ketamine derivative, through a multistep process involving reactions with Grignard reagents, bromination, and thermal rearrangement (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).
Structure Identification and Analysis of Chemical Precursors : Luo et al. (2022) identified 1-[(2"-fluorophenyl)(methylimino) methyl]cyclopentan-1-ol as a suspected chemical precursor of 2-fluorodeschloroketamine, a compound related to ketamine. Their work involved GC-MS and GC-Q/TOF-MS analysis, providing insights into fragmentation pathways, decomposition mechanisms, and the identification of major decomposition products (Luo et al., 2022).
Heck Reaction with Fluorinated Ketones : Patrick et al. (2008) reported on the Heck reaction involving 3-fluoro-3-buten-2-one, a compound related to fluorinated cyclohexyl ketones. This work contributes to the understanding of reactions involving fluorinated ketones and their potential applications in organic synthesis (Patrick, Agboka, & Gorrell, 2008).
Conformational Analysis of Halogenated Ketones : Yoshinaga et al. (2002) conducted a study on the conformational equilibria of halogenated cyclohexanones, including 2-fluorocyclohexanone. Their research, which included NMR and theoretical calculations, provides valuable insights into the properties and behavior of such compounds (Yoshinaga et al., 2002).
Synthesis of Trifluoromethyl Compounds : Massicot et al. (2011) described a synthesis route for fluorinated cyclohexyl, cyclohexenyl, and aryl compounds, demonstrating the potential of fluorinated ketones in creating a range of fluorinated products (Massicot et al., 2011).
Spectrophotometric Determination of Selenium : Cresser & West (1969) utilized cyclohexanone in a spectrophotometric method for determining selenium concentrations, highlighting the utility of cyclohexanone derivatives in analytical chemistry (Cresser & West, 1969).
Safety And Hazards
This compound should be handled with care. It is recommended to keep the product container or label at hand if medical advice is needed . It should be kept out of reach of children and should not be handled until all safety precautions have been read and understood . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source .
Eigenschaften
IUPAC Name |
(2-chloro-4-fluorophenyl)-cyclohexylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO/c14-12-8-10(15)6-7-11(12)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJAULSUTIFVSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642604 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluorophenyl cyclohexyl ketone | |
CAS RN |
898769-33-0 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

